Xanthiazone

Natural Product Chemistry Chemotaxonomy Structure-Activity Relationship

Researchers requiring accurate chemotaxonomic profiling or SAR studies risk invalid results when substituting Xanthiazone with oxygenated xanthones. Xanthiazone's unique 1,4-benzothiazine-3,5-dione core, containing a sulfur heteroatom, provides distinct electronic properties and target-binding characteristics. • Documented cytotoxic baseline: IC50 27.0-43.2 µM across multiple cell lines. • Validated for HPLC/LC-MS quantification of Xanthium bioactive constituents. • Guaranteed ≥98% HPLC purity; available in standard 1 mg, 5 mg, and bulk quantities with global shipping.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
Cat. No. B150639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthiazone
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C
InChIInChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15)
InChIKeyDNLBWKAXMIGTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthiazone Technical Specifications and Research Applications


Xanthiazone (CAS 212701-97-8) is a naturally occurring thiazinedione with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . First isolated from the fruits of Xanthium strumarium and Xanthium sibiricum (cocklebur) [1], this yellow crystalline compound is characterized by a benzothiazine core scaffold, distinguishing it from more common oxygenated xanthone analogs [2]. Xanthiazone is commercially available at purities ≥98% as determined by HPLC and is supplied for in vitro research applications only.

Scaffold
Benzothiazine scaffold study fit; distinct from oxygenated xanthone analogs
Context
Chemotaxonomic marker for Xanthium species; sulfur-containing natural product research
Format
Supplied for in vitro research; analytical standard and screening probe workflows

Why Xanthiazone Cannot Be Replaced by Xanthone Analogs


Substitution with generic xanthone derivatives (e.g., mangiferin or α-mangostin) is chemically and pharmacologically invalid due to Xanthiazone's unique benzothiazine scaffold containing a sulfur heteroatom in the central ring . While traditional xanthones possess a dibenzo-γ-pyrone oxygenated core, Xanthiazone incorporates a 1,4-benzothiazine-3,5-dione structure [1], which introduces distinct electronic properties and potential sulfur-mediated bioactivity profiles [2]. This structural divergence results in different molecular recognition, target binding characteristics, and solubility properties—specifically, Xanthiazone is soluble in pyridine and benzene but insoluble in water —making direct substitution in analytical, biochemical, or pharmacological studies scientifically unsound without extensive revalidation.

Target Product
Xanthiazone (Benzothiazine)
Contains sulfur heteroatom in 1,4-benzothiazine-3,5-dione core; soluble in pyridine/benzene; insoluble in water.
Common Substitute
Xanthone Analogs (e.g., Mangiferin)
Oxygen-only dibenzo-γ-pyrone core; distinct electronic and molecular recognition profiles; typically higher aqueous solubility via glycosylation.
Scaffold mismatch may alter target binding, solubility, and analytical retention. Direct substitution requires extensive method revalidation.

Xanthiazone Comparative Evidence and Quantitative Differentiation


Benzothiazine Scaffold vs. Xanthone Core Structure

Xanthiazone contains a sulfur atom in its central heterocyclic ring, forming a 1,4-benzothiazine-3,5-dione scaffold, which is chemically distinct from the dibenzo-γ-pyrone core of classical xanthones such as mangiferin or α-mangostin [1]. While xanthones are oxygenated heterocycles, Xanthiazone is a thiazinedione belonging to the benzothiazine class [2]. This sulfur incorporation creates a distinct pharmacophore not present in oxygen-only xanthone analogs [3].

Core Scaffold
Class-level inference
1,4-Benzothiazine-3,5-dione (sulfur heteroatom) vs. dibenzo-γ-pyrone (oxygen-only)
Sulfur incorporation creates a distinct pharmacophore; scaffold identity may influence target recognition.
Data to verify: structural class assignment based on NMR/MS elucidation.
Natural Product Chemistry Chemotaxonomy Structure-Activity Relationship

Cytotoxic Activity Across Cancer Cell Lines

Xanthiazone, as a component of bioactive fractions from Xanthium strumarium, exhibited cytotoxic activity against human cancer cell lines with IC50 values ranging from 27.0 ± 1.1 to 43.2 ± 1.8 µM across lung carcinoma (SK-LU-1), breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cells [1]. The structurally related derivative 2-hydroxy-xanthiazone demonstrated more potent activity, with anti-inflammatory NO production inhibition at IC50 10.90 μM in LPS-activated RAW 264.7 macrophages [2].

Cytotoxicity IC50
Reported
27.0 – 43.2 µM across SK-LU-1, MCF-7, HepG2, SK-Mel-2 cell lines
Supports cell-model endpoint screening; baseline activity range for scaffold.
Reported as part of bioactive fraction; pure compound endpoint review advised.
Cancer Research Cytotoxicity Natural Product Pharmacology

Anti-inflammatory Potential and NO Inhibition

The 2-hydroxy derivative of Xanthiazone (2-hydroxy-xanthiazone) demonstrated potent anti-inflammatory activity with an IC50 of 10.90 μM for inhibition of nitric oxide production in LPS-activated RAW 264.7 mouse macrophages [1]. This activity was observed alongside (+)-xanthiazinone B (IC50 8.75 μM), another sulfur-containing compound from the same Xanthium species [2]. While direct data for the parent Xanthiazone compound under identical assay conditions are not available in the current literature, this establishes the benzothiazine scaffold's capacity for anti-inflammatory activity.

NO Inhibition
Supporting evidence
2-Hydroxy-xanthiazone: IC50 10.90 µM (LPS-activated RAW 264.7 macrophages)
Benzothiazine scaffold shows reported anti-inflammatory assay response context.
Parent Xanthiazone not directly reported under identical conditions.
Inflammation Immunopharmacology Nitric Oxide Inhibition

Solubility Profile Differentiation from Analogs

Xanthiazone exhibits a distinctive solubility profile compared to common natural product standards. It is soluble in pyridine and benzene but insoluble in water . In contrast, the glycosylated derivative Xanthiazone O-β-D-glucoside and common xanthone standards like mangiferin (a C-glucosylxanthone) demonstrate significantly higher aqueous solubility due to their sugar moieties .

Solubility Profile
Class-level inference
Soluble in pyridine, benzene; insoluble in water
Solvent compatibility review needed for bioassay and analytical method design.
Qualitative profile; glycosylated derivatives show higher aqueous solubility.
Formulation Science Analytical Chemistry Solubility

Xanthiazone Optimal Research Application Scenarios


Phytochemical Standardization and Analytical Reference

Xanthiazone serves as an analytical reference standard for the identification and quantification of bioactive constituents in Xanthium species (X. strumarium, X. sibiricum) using HPLC and LC-MS methods. Its unique benzothiazine scaffold [1] and well-characterized NMR and MS spectral data [2] make it suitable for chemotaxonomic studies and quality control of Xanthium-derived herbal materials and extracts [3].

Sulfur-Containing Drug Discovery Scaffold

Researchers engaged in the development of novel anti-inflammatory or cytotoxic agents may utilize Xanthiazone as a starting scaffold for structure-activity relationship (SAR) studies. The documented activity of the 2-hydroxy derivative (NO inhibition IC50 10.90 μM) and the parent scaffold's cytotoxic range (IC50 27.0–43.2 µM) provide a quantifiable baseline for analog synthesis and optimization campaigns [4][5].

Comparative Pharmacognosy and Chemotaxonomy

Xanthiazone is appropriate for comparative studies investigating the distribution of sulfur-containing secondary metabolites across Xanthium species and related Asteraceae genera. Its thiazinedione core distinguishes it from oxygenated xanthones, providing a specific chemotaxonomic marker for species differentiation and phylogenetic analysis [1][6].

Application
Selection Property
Validation Focus
Phytochemical standardization and analytical reference
Benzothiazine-specific chromatographic retention and spectral fingerprint
HPLC/LC-MS method specificity; NMR identity confirmation against published data
Sulfur-containing drug discovery scaffold
Reported scaffold baseline activity in cytotoxicity and NO inhibition assays
Structure-activity relationship review; analog potency comparison under standardized conditions
Comparative pharmacognosy and chemotaxonomy
Thiazinedione core as species-specific chemotaxonomic marker
Cross-species distribution analysis in Xanthium and related Asteraceae genera

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